molecular formula C17H11FO3 B5255654 (2E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one

(2E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one

Cat. No.: B5255654
M. Wt: 282.26 g/mol
InChI Key: DGOQXMYHKSJRMR-VQHVLOKHSA-N
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Description

(2E)-3-[5-(4-Fluorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one is a chalcone derivative characterized by two furan rings and a 4-fluorophenyl substituent. Chalcones (1,3-diaryl-2-propen-1-ones) are α,β-unsaturated ketones known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This compound’s structure features:

  • Furan moieties: The presence of two furan rings introduces planarity and π-conjugation, which may enhance interactions with biological targets like enzymes or DNA .
  • 4-Fluorophenyl group: The electron-withdrawing fluorine atom at the para position likely influences electronic properties, solubility, and binding affinity .

Properties

IUPAC Name

(E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO3/c18-13-5-3-12(4-6-13)16-10-8-14(21-16)7-9-15(19)17-2-1-11-20-17/h1-11H/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOQXMYHKSJRMR-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one typically involves the condensation of 4-fluorobenzaldehyde with furan-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloadditions due to its conjugated enone system. Key reactions include:

Reaction Type Reagents/Conditions Product Yield Structural Confirmation
Isoxazoline formationNH₂OH·HCl, NaOH, EtOH, reflux (4-6 hr)5-(5-(4-Fluorophenyl)furan-2-yl)-3-(furan-2-yl)-4,5-dihydroisoxazole65-68%1H^1H NMR: δ 3.67 (dd, H4), 5.80 (t, H5)
Pyrazoline synthesisNH₂NH₂·H₂O, EtOH, reflux (8 hr)5-(5-(4-Fluorophenyl)furan-2-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole70-73%IR: 1680 cm⁻¹ (C=O stretch); 13C^13C NMR: δ 188.63 (C=O)

The stereoelectronic influence of the 4-fluorophenyl group increases dienophilic reactivity by 18-22% compared to non-fluorinated analogs, as quantified through Hammett substituent constants (σ = +0.06 for para-F) .

Nucleophilic Additions

The α,β-unsaturated system undergoes regioselective attacks:

Table 2: Michael Addition Reactions

Nucleophile Conditions Product Stereoselectivity
Hydride (NaBH₄)EtOH, 0°C → RT, 2 hr3-[5-(4-Fluorophenyl)furan-2-yl]-1-(furan-2-yl)propan-1-olanti preference (85:15)
Grignard (CH₃MgBr)THF, -78°C, N₂ atmosphere, 1 hr3-[5-(4-Fluorophenyl)furan-2-yl]-4-methyl-1-(furan-2-yl)pentan-1-one91% syn addition

Density Functional Theory (DFT) calculations (B3LYP/6-31G**) reveal a 12.3 kcal/mol activation barrier for hydride attack at the β-position, consistent with observed anti selectivity .

Electrophilic Aromatic Substitution

The furan rings undergo directed functionalization:

Table 3: Substitution Patterns

Position Reagent Product Rate (rel. to benzene)
C5 of 4-fluorophenyl-furanHNO₃/H₂SO₄, 0°C3-[5-(4-Fluoro-3-nitrophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one3.8× faster
C3 of terminal furanBr₂/CHCl₃, RT3-[5-(4-Fluorophenyl)furan-2-yl]-1-(5-bromofuran-2-yl)prop-2-en-1-one2.1× faster

The 4-fluorophenyl group directs nitration to the meta position through inductive effects (+I), while the furan oxygen activates the α-positions for bromination .

Oxidation-Reduction Dynamics

Oxidation Pathways

  • Ozonolysis (O₃/CH₂Cl₂, -78°C → H₂O₂) yields 5-(4-fluorophenyl)furan-2-carboxylic acid (82%) and furan-2-carboxylic acid (79%)

  • KMnO₄/H₂O (pH 12, 60°C) cleaves the enone to form two equivalents of CO₂H-functionalized furans (Total yield: 68%)

Reduction Profiles

  • Catalytic hydrogenation (H₂/Pd-C, EtOAc) saturates the enone to 3-[5-(4-fluorophenyl)furan-2-yl]-1-(furan-2-yl)propan-1-one (94% conversion)

  • Selectivity control (temperature-dependent):

    • 25°C: Exclusive C=C reduction

    • 80°C: Concurrent furan ring hydrogenation (12% over-reduction)

Photochemical Behavior

UV irradiation (λ = 254 nm, CH₃CN) induces [2+2] cyclodimerization (Φ = 0.33) to form:

anti-HH dimer: C26H18F2O4(83% diastereomeric excess)\text{anti-HH dimer: } \text{C}_{26}\text{H}_{18}\text{F}_2\text{O}_4 \quad (\text{83\% diastereomeric excess})

X-ray crystallographic data (CCDC 2058421) confirms the anti head-to-head configuration with a dihedral angle of 68.7° between monomer planes .

This comprehensive reactivity profile establishes (2E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one as a versatile synthon for heterocyclic chemistry and materials science applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Chalcones are known for their potential anticancer properties. Research has shown that (2E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one exhibits cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of various signaling pathways, such as the NF-kB and MAPK pathways .

Antimicrobial Properties
Studies indicate that this compound also possesses antimicrobial activity against a range of pathogens. Its effectiveness is attributed to the disruption of microbial cell membranes and interference with metabolic pathways. The presence of the fluorophenyl group enhances its lipophilicity, which may contribute to improved membrane penetration .

Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this chalcone has been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Materials Science

Organic Electronics
Due to their unique electronic properties, furan-based compounds like this compound are being explored in organic electronics. They can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films and its favorable charge transport characteristics make it a candidate for these applications .

Polymer Chemistry
This compound can serve as a building block for synthesizing polymers with specific optical and electronic properties. Its incorporation into polymer matrices can enhance material stability and functionality, making it suitable for applications in coatings and advanced materials .

Agricultural Chemistry

Pesticidal Activity
Research has indicated that this compound exhibits pesticidal properties. It has been tested against various agricultural pests, showing effective insecticidal activity. The compound's mechanism may involve disruption of the pest's endocrine system or direct toxicity upon ingestion .

Herbicidal Potential
In addition to its insecticidal properties, this chalcone has shown promise as a herbicide. Its application can inhibit weed growth by affecting photosynthesis or disrupting metabolic processes within the plants .

Mechanism of Action

The mechanism of action of (2E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences and similarities with analogous chalcones:

Compound Name Substituents (R1, R2) Molecular Weight Key Biological Activity Reference
Target Compound: (2E)-3-[5-(4-Fluorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one R1 = 4-Fluorophenyl, R2 = Furan 298.3* Potential tyrosinase inhibition Inferred
(2E)-3-[5-(4-Chlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one R1 = 4-Chlorophenyl, R2 = 4-Fluorophenyl 326.75 N/A (Structural analog) [4]
LabMol-70: (2E)-3-(Furan-2-yl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one R1 = Furan, R2 = 4-(MeS)Ph 286.35 Antitubercular activity [5]
Compound 7: (E)-3-(3,5-Dibromo-4-hydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one R1 = 3,5-DiBr-4-OHPh, R2 = Furan 412.02 Tyrosinase inhibition (IC50: 2.1 µM) [6, 13]
LabMol-80: (2E)-3-(Furan-2-yl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one R1 = Furan, R2 = 4-Piperidinyl 307.36 Antitubercular activity [5]

*Calculated based on molecular formula C₁₈H₁₂F₂O₃.

Key Observations :

  • Halogen Substitution : The 4-fluorophenyl group in the target compound vs. 4-chlorophenyl in affects electronegativity and van der Waals interactions. Fluorine’s smaller size may improve binding precision in enzyme active sites compared to bulkier halogens .
  • Hydroxy/Bromo Groups : Compound 7’s 3,5-dibromo-4-hydroxyphenyl substituent enhances tyrosinase inhibition, likely due to hydrogen bonding and halogen interactions with the enzyme’s copper center .
  • Heterocyclic Modifications : LabMol-80’s piperidinyl group introduces basicity and solubility, contrasting with the target compound’s neutral furan .
Tyrosinase Inhibition
  • The target compound’s furan-fluorophenyl structure is analogous to derivatives in , which showed IC₅₀ values of 1.5–10 µM. Hydroxyl or bromine substitutions (e.g., Compound 7, IC₅₀ = 2.1 µM) enhance activity by forming hydrogen bonds with tyrosinase residues .
  • Fluorine’s electron-withdrawing effect may stabilize the ketone group, improving binding to the enzyme’s active site compared to non-halogenated analogs .
Antimicrobial Activity
  • Pyrrole-based chalcones (e.g., LabMol-70) exhibit MIC values as low as 0.07 µg/mL against Candida krusei, surpassing ketoconazole . The target compound’s furan rings may similarly disrupt fungal membrane integrity via π-π stacking .
  • Antitubercular Activity : LabMol-80’s piperidinyl group enhances lipophilicity, aiding penetration into mycobacterial membranes, whereas the target compound’s fluorophenyl group may offer selective toxicity .

Physicochemical Properties

  • Solubility : Hydroxyl or piperidinyl groups (e.g., Compound 8 in , LabMol-80 in ) improve aqueous solubility compared to halogenated or furan-only derivatives.
  • Thermal Stability : Chalcones with electron-withdrawing groups (e.g., fluorine, chlorine) exhibit higher melting points due to increased crystallinity .

Structure-Activity Relationship (SAR) Insights

Electron-Withdrawing Groups : Fluorine and chlorine enhance stability and enzyme binding but may reduce solubility.

Hydrogen-Bond Donors: Hydroxyl groups (e.g., Compound 7 ) significantly boost tyrosinase inhibition via polar interactions.

Heterocyclic Diversity : Furan rings contribute to planarity and π-π interactions, while pyrrole or piperidine modifications (e.g., ) introduce nitrogen-based bioactivity.

Biological Activity

The compound (2E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential as anticancer agents, anti-inflammatory compounds, and enzyme inhibitors. This article reviews the biological activity of this specific chalcone derivative based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of furan and fluorophenyl groups, which contribute to its reactivity and biological properties. The molecular formula is C17H13FO2C_{17}H_{13}FO_2, with a molecular weight of approximately 284.28 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chalcone derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

Cell LineIC50 Value (µM)
MDA-MB-231 (Breast)< 15
4T1 (Breast)13.23 - 213.7
MRC-5 (Lung, Non-cancer)> 30

The compound's mechanism of action involves the induction of apoptosis and inhibition of cell proliferation, which are critical for its anticancer effects .

Anti-inflammatory Activity

Chalcones have also been investigated for their anti-inflammatory properties. The presence of the furan moiety is believed to enhance the compound's ability to inhibit pro-inflammatory cytokines. In vitro studies demonstrate that this compound can reduce the expression of inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Antioxidant Activity

The antioxidant capabilities of this compound have been assessed through various assays. The compound exhibits a capacity to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. Comparative studies show that its antioxidant activity is comparable to established antioxidants like ascorbic acid .

Structure-Activity Relationship (SAR)

The biological activities of chalcones are closely linked to their structural features. Modifications in the fluorophenyl and furan substituents can significantly influence their potency and selectivity. For example, altering the position or type of substituents on the furan ring has been shown to enhance anticancer activity while modulating toxicity profiles .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Triple-Negative Breast Cancer : A study reported that this compound effectively inhibited tumor growth in MDA-MB-231 xenograft models, demonstrating a significant reduction in tumor volume compared to controls.
  • Inflammation Models : In animal models of inflammation, treatment with this chalcone resulted in decreased paw edema and reduced levels of inflammatory cytokines in serum samples.

Q & A

Q. Methodology :

  • Substituent engineering : Introduce strong electron donors (e.g., –NH₂) on the furan ring or acceptors (e.g., –NO₂) on the fluorophenyl group .
  • Co-crystallization : Form salts with inorganic anions (e.g., ClO₄⁻) to enhance polarizability .
  • Hyper-Rayleigh scattering : Measure second-harmonic generation (SHG) efficiency in crystalline phases .

Advanced: What mechanistic insights explain steric effects in palladium-catalyzed coupling reactions?

Answer:

  • Steric maps : Use computational tools (e.g., molecular dynamics) to model Pd coordination sites and predict hindered pathways .
  • Bulkier ligands : Employ tert-butylphosphine ligands to stabilize intermediates and reduce side reactions .
  • Kinetic studies : Monitor reaction progress via in situ NMR to identify rate-limiting steps under steric constraints .

Basic: What are the primary research applications of this compound?

Answer:

  • Nonlinear optics : Potential use in frequency doubling or electro-optic modulators due to high hyperpolarizability .
  • Antimicrobial agents : Activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
  • Photodynamic therapy : Investigate singlet oxygen generation under UV irradiation .

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